molecular formula C19H15N3O2 B2743197 N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide CAS No. 866041-30-7

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide

Cat. No.: B2743197
CAS No.: 866041-30-7
M. Wt: 317.348
InChI Key: XEHUIPWFZREHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide” is a complex organic compound. It belongs to the class of compounds known as chromenes . Chromenes are heterocyclic compounds in which a benzene ring and a pyran ring are fused together .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related 5H-chromeno[3,4-c]pyridines involves a ruthenium-catalyzed [2 + 2 + 2] cycloaddition of diversely substituted α,ω-diynes with various cyanamides . Another method involves a cascade approach and the reaction sequence of Knoevenagel condensation/Michael-addition/intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of these compounds is often established using spectral data, including infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data . The structure–activity relationship study revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4H-chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5H-chromeno[2,3-d]pyrimidines .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of these compounds often involve the ANRORC reaction of 3-benzoyl chromones with benzamidines . Other reactions may involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized using various spectroscopic techniques. For instance, the IR spectrum can provide information about the presence of functional groups . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various synthesis methods for chromeno[4,3-d]pyrimidin derivatives, demonstrating the versatility of these compounds. A novel approach facilitated the synthesis of functionalized 5H-chromeno[2,3-d]pyrimidines, highlighting the efficiency of microwave irradiations in producing these compounds, which were further investigated for their antibacterial and antioxidant potential (Belhadj et al., 2021). Another study introduced a facile procedure for synthesizing novel fused chromone–pyrimidine hybrids, emphasizing the ANRORC reaction as a key step (Sambaiah et al., 2017).

Biological Activities

Several studies have focused on the biological activities of chromeno[4,3-d]pyrimidin derivatives. For instance, novel antitubercular 2,10-dihydro-4aH-chromeno[3,2-c]pyridin-3-yl derivatives were synthesized and showed promising activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Sriram et al., 2010). Another study synthesized and evaluated a series of chromeno[2,3-d]pyrimidine derivatives for their antibacterial activities, revealing significant efficacy against various bacterial strains (Cheng et al., 2012).

Sensor Applications

Research has also explored the use of chromeno[4,3-d]pyrimidin derivatives as chemosensors. A study introduced a novel chemosensor based on chromeno[4,3-d]pyrimidine for the detection of Hg2+ ions in aqueous media, demonstrating its potential for environmental monitoring and safety (Goswami et al., 2013).

Mechanism of Action

The mechanism of action of these compounds is often studied in the context of their potential cytotoxic activities. They are evaluated against various cancer cell lines in comparison with reference drugs . The structure–activity relationship is often elaborated with the help of molecular docking studies .

Future Directions

The future directions in the study of these compounds often involve further exploration of their structure–activity relationships and potential applications in medicinal chemistry . The diverse biological and pharmacological activities of chromene derivatives make them important for further development in organic synthesis and medicinal studies .

Properties

IUPAC Name

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-12-6-8-13(9-7-12)18(23)22-19-20-10-14-11-24-16-5-3-2-4-15(16)17(14)21-19/h2-10H,11H2,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHUIPWFZREHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C3COC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.